molecular formula C16H18F3N3O2 B6446320 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2640881-23-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B6446320
CAS RN: 2640881-23-6
M. Wt: 341.33 g/mol
InChI Key: PMIQAQNRJCVHOW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, also known as N-(3,4-dimethoxybenzyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-amine or DMTP, is a novel compound that has recently been studied for its potential applications in scientific research and lab experiments. This compound has been synthesized using a variety of methods, and its mechanism of action has been investigated through biochemical and physiological studies.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme phospholipase A2, and has been shown to inhibit the enzyme’s activity. It has also been studied as a potential inhibitor of the enzyme phospholipase C. Additionally, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory prostaglandins.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of phospholipase A2 and phospholipase C by binding to the enzyme’s active site and preventing the enzyme from catalyzing the hydrolysis of phospholipids. Additionally, this compound has been suggested to act as an inhibitor of cyclooxygenase by binding to the enzyme’s active site and preventing the enzyme from catalyzing the formation of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is an effective inhibitor of the enzyme phospholipase A2 and phospholipase C. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory prostaglandins. In vivo studies have also shown that this compound is effective at reducing inflammation, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has a number of advantages and limitations when used in lab experiments. One of the main advantages of this compound is its ability to inhibit the enzymes phospholipase A2, phospholipase C, and cyclooxygenase, which makes it useful for studying the mechanisms of action of these enzymes. Additionally, this compound is easy to synthesize and is relatively stable, making it suitable for use in a variety of lab experiments. However, this compound is not water soluble, which can limit its use in some experiments. Additionally, this compound is not approved for use in humans, so it should only be used in laboratory settings.

Future Directions

The potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine are numerous. One potential area of research is to further investigate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be done to explore the potential of this compound as a substrate for other enzymes, and to investigate its potential as a therapeutic agent for other diseases. Additionally, further research could be done to investigate the potential of this compound as a tool for studying other biochemical and physiological processes.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-(3,4-dimethoxyphenyl)ethyl amine with 2-methyl-6-(trifluoromethyl)pyrimidine in the presence of a base. The reaction is typically carried out in a mixture of acetonitrile and water, and the product is then purified by column chromatography. Other methods of synthesis include the reaction of 2-(3,4-dimethoxyphenyl)ethyl amine with trifluoromethylpyrimidine, the reaction of 2-(3,4-dimethoxyphenyl)ethyl amine with 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, and the reaction of 2-(3,4-dimethoxyphenyl)ethyl amine with trifluoromethylpyrimidine-4-carboxylic acid.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-10-21-14(16(17,18)19)9-15(22-10)20-7-6-11-4-5-12(23-2)13(8-11)24-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIQAQNRJCVHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCCC2=CC(=C(C=C2)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

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